molecular formula C17H18N4O3S2 B11017408 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11017408
M. Wt: 390.5 g/mol
InChI Key: XOXPNYILSNIAOL-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole moiety, a thiazole ring, and an acetylated amino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the benzothiazole and thiazole rings, followed by the introduction of the acetylated amino group. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, dyes, and catalysts

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-(((4-methoxyphenoxy)acetyl)amino)benzoate
  • 2-methoxyethyl 4-(((2-methylphenoxy)acetyl)amino)benzoate
  • 2-methoxyethyl 4-(((3-methylphenoxy)acetyl)amino)benzoate

Uniqueness

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both benzothiazole and thiazole rings, along with the acetylated amino group, provides a distinct chemical profile that can lead to unique biological activities and applications .

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4O3S2/c1-10-14(26-17(18-10)21(11(2)22)8-9-24-3)15(23)20-16-19-12-6-4-5-7-13(12)25-16/h4-7H,8-9H2,1-3H3,(H,19,20,23)

InChI Key

XOXPNYILSNIAOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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